molecular formula C22H24N2O3S B14956807 3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide

Cat. No.: B14956807
M. Wt: 396.5 g/mol
InChI Key: GYHCPTMEXSOHAC-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including condensation, reduction, and amide formation to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide can undergo several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)propionic acid: Shares the methoxyphenyl group but lacks the thiazole ring.

    3,4-dimethoxyacetophenone: Contains the methoxyphenyl group but has a different functional group.

    Methyl 3-(3,4-dimethoxyphenyl)propanoate: Similar structure but with an ester functional group.

Uniqueness

3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide is unique due to the presence of both the thiazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C22H24N2O3S/c1-15-14-28-22(24-15)18-6-4-5-17(11-18)13-23-21(25)10-8-16-7-9-19(26-2)20(12-16)27-3/h4-7,9,11-12,14H,8,10,13H2,1-3H3,(H,23,25)

InChI Key

GYHCPTMEXSOHAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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